methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fused ring system with two nitrogen atoms, making it an analog of naphthalene with pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with malonic acid derivatives, followed by cyclization and esterification reactions . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .
Scientific Research Applications
Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can intercalate with DNA, inhibiting the activity of enzymes like topoisomerase II, which is crucial for DNA replication and transcription . This interaction leads to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the synthesis of various pharmaceuticals and materials.
Uniqueness
Methyl 1-hydroxy-2,7-naphthyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 1-oxo-2H-2,7-naphthyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-5-12-9(13)7-4-11-3-2-6(7)8/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEVSZBZLCSLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=C1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.